molecular formula C13H21BN2O5S B1408534 (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid CAS No. 1704080-83-0

(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid

Cat. No. B1408534
M. Wt: 328.2 g/mol
InChI Key: SROKYIUKGSLVFC-UHFFFAOYSA-N
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Description

“(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid” is an organoboron compound with a molecular formula of C13H21BN2O5S . It has a molecular weight of 328.2 . The compound is also known as EPB or Compound 1.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21BN2O5S/c1-3-15-6-8-16(9-7-15)22(19,20)13-10-11(14(17)18)4-5-12(13)21-2/h4-5,10,17-18H,3,6-9H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Molecular Studies

  • Catalyst in Synthesis of Biologically Active Compounds : Boron nitride nanomaterial-based solid acid catalysts, involving derivatives of ethylpiperazinyl, show efficient and reusable catalytic properties for synthesizing bioactive compounds. This catalyst demonstrates good yield, simplicity, safety, and a short reaction time (Murugesan et al., 2017).

  • Microwave-assisted Synthesis : Efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via Claisen–Schmidt reaction using titanium nanomaterial-based sulfonic acid catalysts, which were synthesized involving derivatives of ethylpiperazinyl, exhibits high yield and a simple methodology (Murugesan et al., 2017).

  • Metal-Free Coupling : A procedure for metal-free coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids is developed, enabling the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks (Allwood et al., 2014).

Photophysical and Chemical Properties

  • Photophysical Properties : Investigation into the photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), a derivative of aryl boronic acid, showing significant solvatochromism and quantum yield variations in different solvents (Muddapur et al., 2016).

  • Boronic Acid Catalysis : Boronic acids, including derivatives such as 4-methoxyphenyl boronic acid, have been identified as versatile reagents not only in transition metal-catalyzed transformations but also as catalysts in various organic reactions, exploiting their ability to form reversible covalent bonds with hydroxy groups (Hall, 2019).

  • Synthesis of Antimicrobial Compounds : Novel pyridine derivatives with bioactive properties have been synthesized, involving the reaction of 2-(p-acetylaminobenzenesulfonylamido)-substituted benzothiazoles with compounds such as 4-methoxyphenylpiperazine, demonstrating considerable antibacterial activity (Patel & Agravat, 2009).

  • Boronic Acid Complex Formation in Sulfuric Acid Media : Kinetic and equilibrium studies for the formation of luminescent boronic acid complexes in sulfuric acid, including 2-hydroxy-4-methoxy-4'-chlorobenzophenone, provide insights into complex formation stages and the reaction mechanism (Marcantonatos & Menzinger, 1975).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to the MSDS for detailed safety and hazard information.

properties

IUPAC Name

[3-(4-ethylpiperazin-1-yl)sulfonyl-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O5S/c1-3-15-6-8-16(9-7-15)22(19,20)13-10-11(14(17)18)4-5-12(13)21-2/h4-5,10,17-18H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROKYIUKGSLVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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